
2,4,6-Trichlorobenzenediazonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trichlorobenzenediazonium chloride is an aromatic diazonium salt derived from 2,4,6-trichloroaniline This compound is known for its reactivity and is used in various organic synthesis reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,4,6-Trichlorobenzenediazonium chloride is typically prepared through a diazotization reaction. The process involves the reaction of 2,4,6-trichloroaniline with nitrous acid, which is generated in situ from sodium nitrite and a strong acid under cold conditions. The reaction proceeds as follows:
- Dissolve 2,4,6-trichloroaniline in hydrochloric acid.
- Cool the solution to 0-5°C.
- Slowly add a solution of sodium nitrite to the mixture while maintaining the temperature.
- The diazonium salt precipitates out and can be isolated by filtration.
Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar procedure but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems for temperature control and reagent addition is common to maintain consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Trichlorobenzenediazonium chloride undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxyl groups, and nitriles. For example, treating the diazonium salt with hypophosphorous acid reduces the diazonium group to form 1,3,5-trichlorobenzene.
Coupling Reactions: The diazonium group can couple with phenols or aromatic amines to form azo compounds, which are useful in dye synthesis.
Common Reagents and Conditions:
Hydroxyl Group Substitution: Heating the diazonium salt with water results in the formation of phenols.
Reduction: Hypophosphorous acid is commonly used to reduce the diazonium group to a hydrogen atom, forming the corresponding aromatic compound.
Major Products:
1,3,5-Trichlorobenzene: Formed by the reduction of the diazonium group.
Azo Compounds: Formed by coupling reactions with phenols or aromatic amines.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trichlorobenzenediazonium chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various aromatic compounds and dyes.
Biology: The compound can be used to modify biomolecules through diazotization reactions, aiding in the study of protein and nucleic acid functions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4,6-trichlorobenzenediazonium chloride involves the formation of a diazonium ion, which is highly reactive. The diazonium ion can undergo substitution or coupling reactions, leading to the formation of various products. The reactivity of the diazonium ion is due to the presence of the positively charged nitrogen atom, which makes it an excellent electrophile.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trichlorobenzoyl Chloride: Another chlorinated aromatic compound used in organic synthesis.
2,6-Dichlorobenzenediazonium Chloride: Similar in structure but with fewer chlorine atoms, leading to different reactivity and applications.
Uniqueness: 2,4,6-Trichlorobenzenediazonium chloride is unique due to the presence of three chlorine atoms, which influence its reactivity and stability. This makes it particularly useful in specific synthetic applications where other diazonium salts may not be as effective.
Eigenschaften
CAS-Nummer |
27093-67-0 |
|---|---|
Molekularformel |
C6H2Cl4N2 |
Molekulargewicht |
243.9 g/mol |
IUPAC-Name |
2,4,6-trichlorobenzenediazonium;chloride |
InChI |
InChI=1S/C6H2Cl3N2.ClH/c7-3-1-4(8)6(11-10)5(9)2-3;/h1-2H;1H/q+1;/p-1 |
InChI-Schlüssel |
CKBBJIAJAWFJEZ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)[N+]#N)Cl)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 3,3'-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate]](/img/structure/B12689937.png)
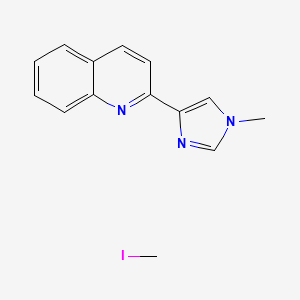

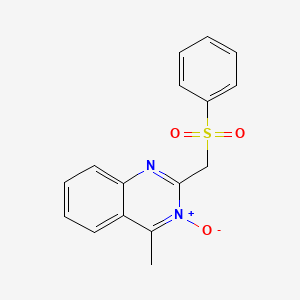
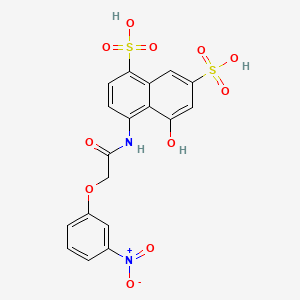


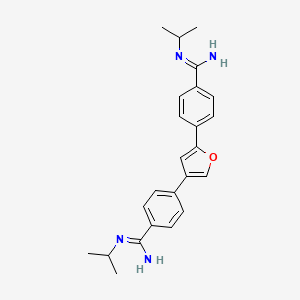

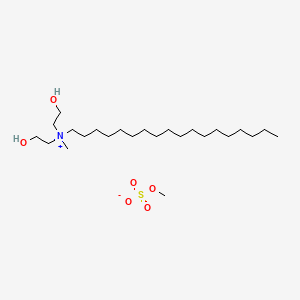
![7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12690008.png)

![1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B12690028.png)

